



Synthesis protocol for "4-(2,2-Difluoropropoxy)-2-methylaniline"

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Compound of Interest

4-(2,2-Difluoropropoxy)-2methylaniline

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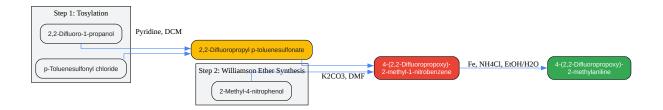
This document outlines a detailed protocol for the synthesis of **4-(2,2-Difluoropropoxy)-2-methylaniline**, a valuable intermediate for pharmaceutical and materials science research. The synthesis is a multi-step process commencing with the preparation of a key alkylating agent, followed by a Williamson ether synthesis, and concluding with the reduction of a nitro intermediate.

I. Synthetic Strategy Overview

The synthesis of **4-(2,2-Difluoropropoxy)-2-methylaniline** is achieved through a three-step sequence:

- Preparation of the Alkylating Agent: Synthesis of 2,2-difluoropropyl p-toluenesulfonate from 2,2-difluoro-1-propanol.
- Williamson Ether Synthesis: Reaction of 2-methyl-4-nitrophenol with the prepared 2,2-difluoropropyl p-toluenesulfonate to form 4-(2,2-difluoropropoxy)-2-methyl-1-nitrobenzene.
- Reduction of the Nitro Group: Conversion of the nitro intermediate to the final aniline product.





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Figure 1: Synthetic workflow for 4-(2,2-Difluoropropoxy)-2-methylaniline.

II. Experimental Protocols Step 1: Synthesis of 2,2-Difluoropropyl ptoluenesulfonate

This procedure details the preparation of the key alkylating agent. A similar procedure for a related compound has been reported.[1]

Materials:

- 2,2-Difluoro-1-propanol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO₄)



Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,2-difluoro-1-propanol (1.0 eq) in dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add p-toluenesulfonyl chloride (1.1 eq) to the solution, followed by the dropwise addition of pyridine (1.2 eq).
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 2,2-difluoropropyl p-toluenesulfonate.

Step 2: Synthesis of 4-(2,2-Difluoropropoxy)-2-methyl-1-nitrobenzene

This step employs a Williamson ether synthesis to couple the alkylating agent with 2-methyl-4-nitrophenol.

Materials:

- 2-Methyl-4-nitrophenol
- 2,2-Difluoropropyl p-toluenesulfonate
- Potassium carbonate (K₂CO₃)



•	Dimethy	/lformamide ((DMF)	
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- · Ethyl acetate
- Water
- Brine

Procedure:

- To a solution of 2-methyl-4-nitrophenol (1.0 eq) in dimethylformamide, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of 2,2-difluoropropyl p-toluenesulfonate (1.2 eq) in DMF to the reaction mixture.
- Heat the reaction to 80 °C and stir for 8-12 hours, monitoring by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic extracts and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford 4-(2,2-difluoropropoxy)-2-methyl-1-nitrobenzene.

Step 3: Synthesis of 4-(2,2-Difluoropropoxy)-2-methylaniline

The final step involves the reduction of the nitro group to an amine.

Materials:



- 4-(2,2-Difluoropropoxy)-2-methyl-1-nitrobenzene
- Iron powder (Fe)
- Ammonium chloride (NH₄Cl)
- Ethanol (EtOH)
- Water
- Ethyl acetate
- Celite

Procedure:

- In a round-bottom flask, suspend 4-(2,2-difluoropropoxy)-2-methyl-1-nitrobenzene (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
- Add a catalytic amount of ammonium chloride.
- Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate.
- Concentrate the filtrate under reduced pressure to remove the organic solvents.
- Extract the aqueous residue with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate to obtain the crude **4-(2,2-difluoropropoxy)-2-methylaniline**.
- Further purification can be achieved by column chromatography or distillation under reduced pressure if necessary.



III. Quantitative Data Summary

Step	Startin g Materi al	Produ ct	Reage nts	Solven t	Temp. (°C)	Time (h)	Yield (%)	Purity (%)
1	2,2- Difluoro -1- propan ol	2,2- Difluoro propyl p- toluene sulfonat e	TsCl, Pyridine	DCM	0 to RT	12-16	~80	>95
2	2- Methyl- 4- nitrophe nol	4-(2,2- Difluoro propoxy)-2- methyl- 1- nitroben zene	K2CO3	DMF	80	8-12	~75	>95
3	4-(2,2- Difluoro propoxy)-2- methyl- 1- nitroben zene	4-(2,2- Difluoro propoxy)-2- methyla niline	Fe, NH₄Cl	EtOH/H 2O	Reflux	2-4	~90	>98

Note: Yields and purity are approximate and may vary depending on reaction scale and purification efficiency.

IV. Safety Precautions

• All manipulations should be performed in a well-ventilated fume hood.



- Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
- Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
- Pyridine is a flammable and toxic liquid. Dichloromethane is a volatile and potentially carcinogenic solvent. Dimethylformamide is a skin and respiratory irritant. Handle these solvents with appropriate caution.
- Reactions involving iron powder can be exothermic.
- Hydrogen gas may be evolved during the reduction step; ensure adequate ventilation.

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References

- 1. prepchem.com [prepchem.com]
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